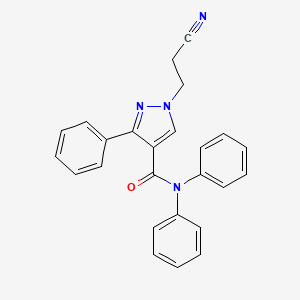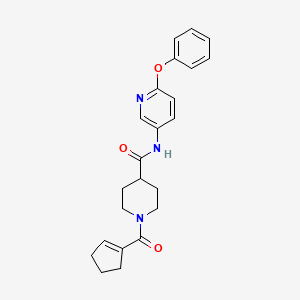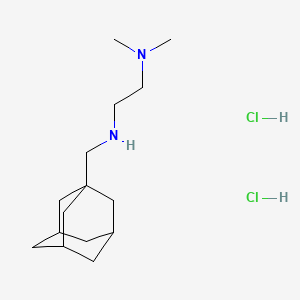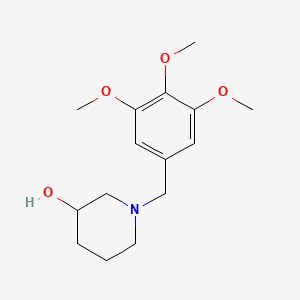
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide, also known as CTAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CTAP belongs to the family of pyrazole carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide acts as a selective antagonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The kappa opioid receptor is involved in pain perception, stress response, and drug addiction. 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide binds to the kappa opioid receptor and blocks its activation by endogenous opioids, such as dynorphins. This results in a reduction in pain perception, stress response, and drug addiction.
Biochemical and Physiological Effects
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects, depending on the research field. In neuroscience, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce stress-induced reinstatement of drug seeking behavior in rats. In cancer research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. In drug addiction research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, by blocking the activation of the kappa opioid receptor.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its selectivity for the kappa opioid receptor, which allows for the study of the specific effects of this receptor. Another advantage is its potential therapeutic applications in various research fields. However, a limitation of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide is its low solubility in water, which can make it difficult to administer in laboratory experiments. Additionally, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has not been extensively studied in humans, which limits its potential clinical applications.
Orientations Futures
There are several future directions for the study of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide. One direction is the investigation of its potential therapeutic applications in various research fields, such as neuroscience, cancer research, and drug addiction. Another direction is the development of more soluble analogs of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide for easier administration in laboratory experiments. Additionally, the study of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide in humans could provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide involves a multi-step process that includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form 1,3-diphenyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 2-aminoethylacrylonitrile in the presence of triethylamine to form 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide.
Applications De Recherche Scientifique
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to act as a selective antagonist of the kappa opioid receptor, which is involved in pain perception, stress response, and drug addiction. In cancer research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been studied for its potential to inhibit the growth of cancer cells by inducing apoptosis. In drug addiction research, 1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-N,N,3-triphenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O/c26-17-10-18-28-19-23(24(27-28)20-11-4-1-5-12-20)25(30)29(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,19H,10,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPCLHMYUMIBQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-N,N,3-triphenyl-1H-pyrazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![4-[(4-ethylphenyl)sulfonyl]-N-isopropyltetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5219923.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![1-[2-(difluoromethoxy)benzyl]-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5219950.png)

![ethyl 2-[(2-chloro-4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5219964.png)

![9-tert-butyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B5219989.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5219997.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220005.png)
![4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]phenyl acetate](/img/structure/B5220007.png)